Cas no 243472-70-0 (5-Bromo-2,3-diphenylpyrazine)

5-Bromo-2,3-diphenylpyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5,6-diphenylpyrazine
- 5-bromo-2,3-diphenylpyrazine
- 2,3-Diphenyl-5-bromopyrazine
- AK550947
- 5-Bromo-2,3-diphenylpyrazine
-
- MDL: MFCD00234886
- Inchi: 1S/C16H11BrN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H
- InChI Key: UNPRTNCCXQCEEP-UHFFFAOYSA-N
- SMILES: BrC1=C([H])N=C(C2C([H])=C([H])C([H])=C([H])C=2[H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 272
- Topological Polar Surface Area: 25.8
Experimental Properties
- Density: 1.397±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 365.6±37.0°C at 760 mmHg
- Solubility: Almost insoluble (0.078 g/l) (25 º C),
5-Bromo-2,3-diphenylpyrazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
5-Bromo-2,3-diphenylpyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231294-5g |
5-Bromo-2,3-diphenylpyrazine |
243472-70-0 | 97% | 5g |
¥1010 | 2023-04-14 | |
Ambeed | A128302-1g |
5-Bromo-2,3-diphenylpyrazine |
243472-70-0 | 97% | 1g |
$24.0 | 2025-02-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B859774-5g |
2-Bromo-5,6-Diphenylpyrazine |
243472-70-0 | ≥98% | 5g |
898.20 | 2021-05-17 | |
eNovation Chemicals LLC | D760511-5g |
2-Bromo-5,6-diphenylpyrazine |
243472-70-0 | 97% | 5g |
$135 | 2024-06-06 | |
abcr | AB528684-10 g |
5-Bromo-2,3-diphenylpyrazine; . |
243472-70-0 | 10g |
€338.20 | 2023-07-11 | ||
Ambeed | A128302-25g |
5-Bromo-2,3-diphenylpyrazine |
243472-70-0 | 97% | 25g |
$365.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UU114-5g |
5-Bromo-2,3-diphenylpyrazine |
243472-70-0 | 97% | 5g |
952.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D760511-10g |
2-Bromo-5,6-diphenylpyrazine |
243472-70-0 | 97% | 10g |
$180 | 2024-06-06 | |
Alichem | A099002544-10g |
5-Bromo-2,3-diphenylpyrazine |
243472-70-0 | 97% | 10g |
$210.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UU114-1g |
5-Bromo-2,3-diphenylpyrazine |
243472-70-0 | 97% | 1g |
327.0CNY | 2021-07-12 |
5-Bromo-2,3-diphenylpyrazine Related Literature
-
1. Approaches to heterocyclic analogues of biphenylene. Part II. Some 5,5′6,6′-tetraphenyl-2,2′-bipyrazinylsP. England,R. H. McDougall J. Chem. Soc. C 1971 3605
Additional information on 5-Bromo-2,3-diphenylpyrazine
Introduction to 5-Bromo-2,3-diphenylpyrazine (CAS No: 243472-70-0)
5-Bromo-2,3-diphenylpyrazine, identified by the Chemical Abstracts Service Number (CAS No) 243472-70-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and materials science. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. The presence of bromine and phenyl substituents at the 5, 2, and 3 positions, respectively, imparts unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.
The structural configuration of 5-Bromo-2,3-diphenylpyrazine allows for diverse functionalization pathways, making it a versatile building block in the synthesis of more complex molecules. Its applications span across multiple domains, including medicinal chemistry, agrochemicals, and organic electronics. The bromine atom serves as a reactive handle for further chemical modifications via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling the construction of biaryl systems with tailored properties.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazine derivatives. 5-Bromo-2,3-diphenylpyrazine has been investigated for its possible role in drug discovery due to its ability to modulate biological pathways. Studies have suggested that pyrazine-based compounds may exhibit anti-inflammatory, antimicrobial, and anticancer activities. The brominated phenyl groups in this molecule could enhance binding affinity to target proteins, making it a promising scaffold for developing novel therapeutic agents.
One of the most compelling aspects of 5-Bromo-2,3-diphenylpyrazine is its utility in material science applications. Pyrazine derivatives are known for their electron-deficient nature, which makes them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). The bromine substituent further enhances its compatibility with various synthetic protocols used in polymer chemistry and thin-film fabrication. Researchers have leveraged this compound to design novel organic materials with improved charge transport properties, contributing to advancements in flexible electronics.
The synthesis of 5-Bromo-2,3-diphenylpyrazine typically involves multi-step organic transformations starting from readily available precursors. A common approach includes the bromination of a diarylpyrazine core followed by selective functionalization at the 2 and 3 positions using phenyl groups. Advances in catalytic methods have streamlined these processes, allowing for higher yields and reduced environmental impact. Such improvements align with the broader trend toward sustainable chemical manufacturing.
Recent research has also highlighted the role of 5-Bromo-2,3-diphenylpyrazine in medicinal chemistry through computational modeling and high-throughput screening. Computational studies have predicted that this compound may interact with specific enzymes and receptors involved in disease pathways. These predictions have guided experimental efforts to optimize its pharmacokinetic profile and therapeutic efficacy. The integration of computational chemistry with traditional synthetic approaches has accelerated the discovery process significantly.
The versatility of 5-Bromo-2,3-diphenylpyrazine extends to its role as an intermediate in agrochemical formulations. Pyrazine derivatives have shown potential as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. By modifying the substituents on the pyrazine ring, chemists can fine-tune the biological activity of these compounds to target specific pests or pathogens while minimizing environmental side effects.
In conclusion,5-Bromo-2,3-diphenylpyrazine (CAS No: 243472-70-0) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic strategies and biological interactions, making it a cornerstone in modern chemical research. As advancements continue to emerge in drug discovery and material engineering,5-Bromo-2,3-diphenylpyrazine is poised to play an increasingly pivotal role in shaping future innovations.
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